Product packaging for Acetaminophen and codeine phosphate(Cat. No.:CAS No. 67889-72-9)

Acetaminophen and codeine phosphate

Cat. No.: B1211854
CAS No.: 67889-72-9
M. Wt: 548.5 g/mol
InChI Key: ZCZQDTUCMRSEAS-DHDLBFDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaminophen and codeine phosphate is a combination compound of significant interest in pharmacological research. Acetaminophen is a non-opioid analgesic and antipyretic, though its precise mechanism of action is not fully established and is thought to involve central pathways, potentially through the inhibition of prostaglandin synthesis and interaction with the endocannabinoid system . Codeine phosphate is an opioid agonist that acts relatively selectively on the mu-opioid receptor (MOR) . It is metabolized in the body by the cytochrome P450 enzyme, primarily CYP2D6, to morphine, which is believed to mediate many of its effects, though the parent compound and other metabolites like codeine-6-glucuronide may also contribute to its activity . This combination is primarily used in research to study pain pathways and the synergistic effects of multi-mechanistic analgesia. The compound provides a valuable tool for investigating the pharmacokinetics and pharmacodynamics of opioid and non-opioid drug interactions . Key research areas include exploring the metabolism of codeine via the polymorphic CYP2D6 pathway, which results in variable enzyme activity across populations (e.g., ultra-rapid vs. poor metabolizers) and can significantly impact metabolic conversion and observed effects . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33N2O9P B1211854 Acetaminophen and codeine phosphate CAS No. 67889-72-9

Properties

CAS No.

67889-72-9

Molecular Formula

C26H33N2O9P

Molecular Weight

548.5 g/mol

IUPAC Name

(4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-hydroxyphenyl)acetamide;phosphoric acid

InChI

InChI=1S/C18H21NO3.C8H9NO2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)9-7-2-4-8(11)5-3-7;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5,11H,1H3,(H,9,10);(H3,1,2,3,4)/t11-,12?,13-,17-,18-;;/m0../s1

InChI Key

ZCZQDTUCMRSEAS-DHDLBFDBSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O

Synonyms

acetaminophen - codeine
acetaminophen, codeine drug combination
Citodon
co-codamol
cocodamol
Efferalgan-codeine
migraeflux-green
Panadeine Forte
Panadiene
Paralgin
Taluosil

Origin of Product

United States

Pharmacological Foundations and Mechanistic Insights

Acetaminophen (B1664979): Elucidation of Central and Peripheral Mechanisms

Acetaminophen, also known as paracetamol, is a non-opioid analgesic and antipyretic agent. oup.com While its exact mechanisms of action have been a subject of extensive research, several key pathways have been identified that contribute to its pharmacological effects.

Cyclooxygenase (COX) Inhibition Hypotheses and Variants

The role of cyclooxygenase (COX) inhibition in acetaminophen's mechanism has been a central, albeit complex, area of investigation. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), acetaminophen is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory activity. oup.comnih.gov

COX-1 and COX-2 Inhibition: Acetaminophen's inhibitory effect on COX enzymes is weak, particularly in the presence of high peroxide levels found in inflamed tissues. oup.com However, under low peroxide conditions, it can inhibit prostaglandin (B15479496) synthesis, contributing to its analgesic and antipyretic effects. nih.gov Some evidence suggests that acetaminophen may be more selective for COX-2, though this selectivity is significantly lower than that of specific COX-2 inhibitors. nih.gov The efficacy of acetaminophen's COX inhibition is also influenced by the concentration of arachidonic acid. nih.gov

COX-3 and Other Variants: A splice variant of COX-1, termed COX-3, was discovered in the canine brain and was found to be sensitive to inhibition by acetaminophen. nih.govresearchgate.net This led to the hypothesis that COX-3 could be the primary central target for acetaminophen's analgesic and antipyretic actions. nih.govpnas.org However, a physiologically functional COX-3 isoform has not been identified in humans, casting doubt on this hypothesis. nih.gov Other research has pointed to the existence of other COX variants that may be more sensitive to acetaminophen. oup.comoup.com

COX IsoformRole in Acetaminophen's MechanismKey Findings
COX-1 Weak peripheral inhibition. oup.comnih.gov Potent inhibition in intact cells with low peroxide tone. nih.govContributes to analgesia and antipyresis in low peroxide environments. nih.gov
COX-2 Weak peripheral inhibition. oup.comnih.gov Potential for selective inhibition, though much lower than specific inhibitors. nih.govMay contribute to antipyretic effects. nih.gov
COX-3 Hypothesized as a primary central target. nih.govresearchgate.netDiscovered in canine brain and sensitive to acetaminophen, but its existence and function in humans are questionable. nih.govnih.gov

Endocannabinoid System Modulation: Role of AM404 Formation and TRPV1/CB1 Receptor Activation

A significant breakthrough in understanding acetaminophen's central analgesic mechanism involves its interaction with the endocannabinoid system.

Formation of AM404: In the central nervous system (CNS), acetaminophen is deacetylated to p-aminophenol. researchgate.netmdpi.com This metabolite is then conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). researchgate.netnih.gov The presence of AM404 has been confirmed in human cerebrospinal fluid following acetaminophen administration. nih.gov

TRPV1 and CB1 Receptor Activation: AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor, which is involved in pain modulation. wikipedia.orgnih.govplos.org Furthermore, AM404 indirectly activates cannabinoid 1 (CB1) receptors by inhibiting the reuptake of the endogenous cannabinoid anandamide (B1667382). mdpi.comtaylorandfrancis.com This leads to increased levels of anandamide in the synapse, enhancing cannabinoid signaling. mdpi.com The analgesic effects of acetaminophen are attenuated by the blockade of CB1 receptors. nih.govmarcuenterprises.com

Serotonergic Descending Inhibitory Pathway Potentiation

Acetaminophen has been shown to enhance the activity of the descending serotonergic pathways, which play a crucial role in pain modulation. nih.govpainphysicianjournal.com

Central Serotonergic Mechanism: Studies have demonstrated that acetaminophen reinforces these descending inhibitory pain pathways, suggesting a supraspinal target for its antinociceptive action. nih.gov This effect is believed to be mediated through an interaction with the serotonergic system, as the analgesic effects of acetaminophen can be inhibited by 5-HT3 receptor antagonists like tropisetron. nih.govnih.gov This indicates a central, stimulus-independent serotonergic mechanism of action for acetaminophen. nih.gov The potentiation of these pathways suppresses the transmission of pain signals from the periphery. youtube.com

Nitric Oxide Pathway Involvement

The nitric oxide (NO) pathway has also been implicated in the analgesic effects of acetaminophen. nih.gov

Modulation of NO Synthesis: Nitric oxide is an important messenger molecule in the CNS involved in pain transmission. nih.gov Acetaminophen has been shown to inhibit induced NO synthesis in the spinal cord. nih.gov The involvement of neuronal and inducible NO synthases in the analgesic action of acetaminophen has been observed, particularly at lower doses. nih.gov Conversely, other research indicates that NO may be a mediator of acetaminophen-induced hepatotoxicity at toxic doses, a process that can be prevented by inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Interactions with Endogenous Opioid Systems

There is evidence to suggest that acetaminophen's analgesic effects may also involve an interaction with the endogenous opioid system.

Recruitment of Endogenous Opioid Pathways: Some studies report that the analgesic effect of acetaminophen involves the recruitment of endogenous opioid pathways. nih.gov The antinociceptive effects of acetaminophen have been shown to be attenuated by mu-, delta-, and kappa-opioid receptor antagonists. nih.gov This suggests a potential, albeit indirect, interaction with the opioid system, possibly through the interplay between the cannabinoid and opioid systems, as the acetaminophen metabolite AM404 may activate both. youtube.com

Codeine Phosphate (B84403): Opioid Receptor Interactions and Prodrug Dynamics

Codeine phosphate is an opioid agonist that exerts its analgesic effects primarily through its interaction with opioid receptors in the central nervous system. cancer.gov

Opioid Receptor Binding: Codeine acts as an agonist at mu-opioid receptors, although its affinity is much lower than that of morphine. drugbank.comnih.gov It also has some affinity for delta and kappa-opioid receptors. nih.gov The binding of codeine to mu-opioid receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately results in a decrease in neuronal excitability and the inhibition of nociceptive neurotransmitter release. cancer.gov

Prodrug Metabolism: Codeine itself is considered a prodrug, meaning it has little analgesic activity until it is metabolized into its active form, morphine. pharmaceutical-journal.commedsafe.govt.nz This conversion is primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver. nih.govnih.gov Approximately 5-10% of a codeine dose is metabolized to morphine. nih.gov The analgesic efficacy of codeine is therefore highly dependent on an individual's CYP2D6 genotype, which can lead to significant variability in clinical response. pharmaceutical-journal.commedsafe.govt.nznih.gov Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers of codeine, which affects the amount of morphine produced and the resulting analgesic effect. pharmaceutical-journal.commedsafe.govt.nz Codeine is also metabolized to other compounds, such as codeine-6-glucuronide (B1240514) and norcodeine, by other enzymes like UGT2B7 and CYP3A4. frontiersin.org

Metabolizer PhenotypeCYP2D6 ActivityClinical Implication for Codeine Analgesia
Poor Metabolizer Absent or significantly reducedLittle to no conversion to morphine, resulting in minimal analgesic effect. pharmaceutical-journal.com
Intermediate Metabolizer DecreasedReduced conversion to morphine, potentially leading to a diminished analgesic response. pharmaceutical-journal.com
Extensive Metabolizer Normal"Standard" conversion to morphine, leading to the expected analgesic effect. pharmaceutical-journal.com
Ultra-rapid Metabolizer IncreasedRapid and extensive conversion to morphine, which can result in higher-than-expected morphine levels and an increased risk of toxicity. pharmaceutical-journal.comnih.gov

Theoretical Frameworks for Combined Pharmacodynamic Effects

The combination of acetaminophen and codeine is designed to leverage the different mechanisms of action of the two drugs to achieve enhanced pain relief.

The combination of acetaminophen and codeine is believed to produce a synergistic, or at least additive, analgesic effect. europeanreview.orgnih.gov This means that the combined effect of the two drugs is greater than the sum of their individual effects.

The rationale behind this is the multi-modal approach to pain management. While codeine's metabolites target the opioid receptors in the central nervous system to block pain signals, acetaminophen is thought to act primarily in the CNS through inhibition of cyclooxygenase (COX) enzymes, although its exact mechanism is not fully understood. drugs.comeuropeanreview.org By targeting different pathways involved in the perception of pain, the combination can provide more effective analgesia than either agent alone. drugs.com

Systematic reviews have shown that the combination of acetaminophen and codeine provides a statistically significant increase in analgesia compared to acetaminophen alone. europeanreview.org

In vitro and ex vivo models are valuable tools for investigating the mechanistic basis of the interaction between acetaminophen and codeine. In vitro studies using human liver microsomes have been employed to study the metabolic pathways of codeine and the potential for drug-drug interactions. nih.gov For example, such studies have shown that acetaminophen does not interfere with the O-demethylation of codeine to morphine, which is a key step in its bioactivation. nih.gov

Furthermore, in vitro studies have investigated the potential for pharmacokinetic interactions at the level of glucuronidation. One study found that the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) could noncompetitively inhibit the glucuronidation of codeine, which could potentially increase the amount of codeine available for conversion to morphine. nih.gov

Ex vivo models, such as isolated organ preparations, can also be used to study the pharmacological effects of the individual compounds and their combination. mdpi.com These models allow for the assessment of parameters like potency and efficacy in a more integrated biological system than simple in vitro assays. mdpi.com

Pharmacokinetic and Biotransformation Pathways

Acetaminophen (B1664979): Comprehensive Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME)

Acetaminophen is a non-opiate, non-salicylate analgesic and antipyretic. fda.gov It is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 30 to 60 minutes after oral administration. nih.govyoutube.com Its binding to plasma proteins is low, ranging from 10% to 25%, allowing for extensive distribution throughout the body, with the exception of fat tissue. nih.govnih.gov The plasma half-life of acetaminophen at therapeutic doses is approximately 1.5 to 2.5 hours. nih.gov

The metabolism of acetaminophen primarily occurs in the liver through three main pathways: glucuronidation, sulfation, and oxidation. nih.govclinpgx.org

Major Metabolic Pathways: Glucuronidation (UGT1A1, UGT1A6, UGT1A9, UGT2B15)

Glucuronidation is the primary metabolic pathway for acetaminophen, accounting for the conversion of 52-57% of the drug into inactive glucuronide conjugates. nih.govclinpgx.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved in acetaminophen glucuronidation, with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 playing significant roles. clinpgx.orgnih.gov

The relative contribution of each UGT isoform can vary depending on the concentration of acetaminophen. clinpgx.org At therapeutic concentrations, UGT1A6 and UGT1A9 are considered the most relevant enzymes. nih.gov UGT2B15 also contributes significantly to this process. clinpgx.orgnih.gov Studies have shown that genetic variations in these UGT genes can influence the pharmacokinetics of acetaminophen. nih.gov

EnzymeRole in Acetaminophen Glucuronidation
UGT1A1 A key enzyme in the glucuronidation of acetaminophen. clinpgx.org
UGT1A6 One of the most important UGTs for acetaminophen metabolism at therapeutic levels. nih.gov
UGT1A9 Plays a significant role in metabolizing acetaminophen, particularly at higher concentrations. clinpgx.org
UGT2B15 Contributes significantly to the glucuronidation of acetaminophen. clinpgx.orgnih.gov

Sulfation Pathways (SULT1A1, SULT1A3/4, SULT1E1)

Sulfation is another major pathway in acetaminophen metabolism, responsible for conjugating 30-44% of the drug into inactive sulfate (B86663) metabolites. nih.govclinpgx.org This reaction is carried out by sulfotransferase (SULT) enzymes, which transfer a sulfo group to acetaminophen. nih.gov The primary SULT enzymes involved in this process are SULT1A1 and SULT1A3/4. nih.govnih.gov In the fetal liver, SULT1E1 also plays a role in acetaminophen sulfation. nih.gov

EnzymeRole in Acetaminophen Sulfation
SULT1A1 A major enzyme responsible for the sulfation of acetaminophen. nih.govnih.gov
SULT1A3/4 Significantly contributes to acetaminophen sulfation. nih.govnih.gov
SULT1E1 Involved in the sulfation of acetaminophen, particularly in the fetal liver. nih.gov

Cytochrome P450-Mediated Oxidation: Role of CYP2E1 in Metabolite Formation

A minor but critical pathway for acetaminophen metabolism is oxidation, which accounts for 5-10% of the drug's biotransformation. nih.govclinpgx.org This pathway is mediated by the cytochrome P450 (CYP) enzyme system, with CYP2E1 being the principal enzyme involved in converting acetaminophen into a highly reactive and potentially toxic metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.govwikipedia.org Under normal conditions, NAPQI is quickly detoxified by conjugation with glutathione (B108866). wikipedia.orgyoutube.com

Renal and Biliary Excretion Mechanisms of Metabolites

The metabolites of acetaminophen, primarily the glucuronide and sulfate conjugates, are pharmacologically inactive and are eliminated from the body mainly through renal excretion. fda.govclinpgx.org Approximately 85% of an oral dose of acetaminophen is excreted in the urine within 24 hours, mostly as its conjugates. fda.gov A smaller fraction of metabolites is excreted through the bile. nih.govnih.gov Studies in humans have shown that about 2.6% of an oral dose is excreted in the bile, consisting of unchanged acetaminophen and its various conjugates. nih.gov The disposition of acetaminophen involves a complex interplay of transport between the liver, kidneys, and intestines via the bloodstream and bile. nih.govclinpgx.org

Codeine Phosphate (B84403): Detailed Pharmacokinetic Profiling

Codeine is a centrally acting analgesic that is readily absorbed from the gastrointestinal tract. fda.gov It is distributed to various body tissues, including the liver, spleen, and kidneys, and can cross the blood-brain barrier. fda.gov The plasma half-life of codeine is approximately 2.9 hours. fda.gov

The primary route of elimination for codeine is through the kidneys, with about 90% of an oral dose being excreted within 24 hours. fda.gov The main metabolic pathways for codeine occur in the liver and include glucuronidation and demethylation. pharmgkb.org Approximately 50-70% of codeine is converted to codeine-6-glucuronide (B1240514) by the enzyme UGT2B7. pharmgkb.org

Cytochrome P450 2D6 (CYP2D6)-Mediated O-Demethylation to Morphine

A crucial step in the analgesic effect of codeine is its conversion to morphine through O-demethylation. This reaction is catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). pharmgkb.orgpharmgkb.orgnih.gov Although only about 0-15% of a codeine dose is metabolized via this pathway, the resulting morphine is a significantly more potent opioid agonist. pharmgkb.org

The activity of the CYP2D6 enzyme can vary considerably among individuals due to genetic polymorphisms. nih.govnih.gov Individuals can be classified into different metabolizer phenotypes:

Poor metabolizers (PMs): Have little to no CYP2D6 function and may not experience adequate pain relief from codeine due to inefficient conversion to morphine. pharmgkb.org

Extensive metabolizers (EMs): Have normal CYP2D6 function. pharmgkb.org

Ultrarapid metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to increased enzyme activity and a more rapid and complete conversion of codeine to morphine. This can result in higher-than-expected morphine levels. pharmgkb.orgnih.gov

EnzymeRole in Codeine MetabolismKey Findings
CYP2D6 Catalyzes the O-demethylation of codeine to morphine. pharmgkb.orgpharmgkb.orgnih.govGenetic variations in CYP2D6 lead to different metabolizer phenotypes (poor, extensive, and ultrarapid), which can significantly impact the efficacy of codeine. pharmgkb.orgnih.gov Ultrarapid metabolizers may have a 50% higher plasma concentration of morphine compared to extensive metabolizers. nih.gov

Cytochrome P450 3A4 (CYP3A4)-Mediated N-Demethylation to Norcodeine

A significant portion of codeine, approximately 10% to 15%, undergoes N-demethylation to form norcodeine. pharmgkb.orgclinpgx.org This metabolic process is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. pharmgkb.orgnih.govfrontiersin.org Studies using human liver microsomes have demonstrated a direct correlation between CYP3A4 activity and the rate of norcodeine formation. nih.gov Inhibition of CYP3A4 by agents like troleandomycin, gestodene, ketoconazole, and erythromycin (B1671065) significantly reduces the production of norcodeine. nih.gov Conversely, inducers of CYP3A4 can lead to lower codeine levels and higher concentrations of norcodeine. drugs.comnih.gov Norcodeine itself has a similar affinity for the mu-opioid receptor as codeine. pharmgkb.orgclinpgx.org

Glucuronidation of Codeine and its Metabolites (e.g., Morphine-6-Glucuronide, Morphine-3-Glucuronide)

Glucuronidation is the most extensive metabolic pathway for codeine, accounting for the transformation of approximately 50-70% of the administered dose. pharmgkb.orgclinpgx.org The primary enzyme responsible for conjugating codeine with glucuronic acid to form codeine-6-glucuronide (C6G) is UDP-glucuronosyltransferase 2B7 (UGT2B7). pharmgkb.orgwikipedia.org Some research suggests that UGT2B4 also plays a role in the formation of C6G. pharmgkb.orgebi.ac.uk C6G is considered a major active metabolite and may be responsible for a significant portion of codeine's analgesic effects. wikipedia.orgebi.ac.uk

Excretion Pathways of Codeine and its Metabolites

The primary route of elimination for codeine and its various metabolites is through the kidneys. nih.gov Approximately 90% of a codeine dose is excreted in the urine, with about 10% being unchanged codeine. nih.gov The metabolites, including codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide, are all cleared from the body via renal excretion. researchgate.net The renal clearance of codeine itself has been measured at approximately 183 +/- 59 ml/min. drugbank.com In individuals with impaired renal function, the clearance of codeine may be reduced, leading to the accumulation of its metabolites. medscape.com

Pharmacokinetic Interactions within the Combination

When acetaminophen and codeine are administered together, there is potential for pharmacokinetic interactions that can alter the metabolism, distribution, and clearance of either drug.

Potential for Metabolic Enzyme Induction or Inhibition

The co-administration of drugs that affect the activity of cytochrome P450 enzymes can have complex effects on codeine's metabolism. drugs.comaap.org

CYP3A4 Inhibitors: Concomitant use of CYP3A4 inhibitors can decrease the N-demethylation of codeine to norcodeine. nih.gov This may lead to a "shunting" of codeine metabolism towards the CYP2D6 pathway, potentially increasing the formation of morphine and enhancing its effects. nih.gov

CYP3A4 Inducers: Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine (B1668303), phenytoin) can increase the metabolism of codeine to norcodeine, resulting in lower plasma concentrations of codeine and morphine. drugs.comnih.gov This can lead to reduced analgesic efficacy or even precipitate withdrawal symptoms in dependent individuals. drugs.comnih.gov

CYP2D6 Inhibitors: The use of CYP2D6 inhibitors (e.g., amiodarone, quinidine, fluoxetine) can decrease the conversion of codeine to morphine, leading to higher codeine plasma concentrations but lower levels of the active metabolite, morphine. nih.govdrugs.com This can result in reduced pain relief. nih.govdrugs.com

Acetaminophen's metabolism can also be affected by enzyme inducers. Chronic use of drugs like phenytoin (B1677684) and carbamazepine can induce CYP enzymes, potentially increasing the formation of acetaminophen's toxic metabolite, NAPQI. nih.gov

Effects on Distribution and Clearance Parameters

The combination of acetaminophen and codeine does not appear to significantly alter the fundamental distribution and clearance parameters of each drug when administered within therapeutic ranges. Codeine has a large apparent volume of distribution (3-6 L/kg), indicating extensive tissue uptake. nih.govdrugbank.com Acetaminophen is also widely distributed throughout most body tissues. drugs.com

However, factors that alter drug clearance, such as renal impairment, can have a significant impact. Reduced kidney function can lead to the accumulation of codeine's water-soluble metabolites, including morphine-6-glucuronide, which could prolong and intensify the opioid effects. researchgate.netmedscape.com Similarly, while acetaminophen is primarily metabolized by the liver, its metabolites are renally excreted, and their accumulation could be a concern in severe renal disease. nih.gov

Pharmacogenomics and Inter Individual Metabolic Variability

Genetic Polymorphisms Impacting Acetaminophen (B1664979) Metabolism

The primary routes of acetaminophen metabolism involve glucuronidation and sulfation, processes that are catalyzed by UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes, respectively. mdpi.com Genetic variations in the genes encoding these enzymes can lead to significant inter-individual differences in how acetaminophen is processed. nih.govfrontiersin.org

Glucuronidation is a major pathway for acetaminophen detoxification. mdpi.com Genetic polymorphisms in several UGT genes, including UGT1A1, UGT1A6, and UGT1A9, have been shown to influence acetaminophen metabolism. nih.govmdpi.comnih.gov

For instance, a polymorphism in the promoter region of the UGT1A1 gene, known as UGT1A128*, can lead to reduced enzyme activity. nih.gov This is the underlying cause of Gilbert's syndrome, a condition characterized by elevated bilirubin (B190676) levels. nih.gov Individuals with this polymorphism may have a decreased capacity to glucuronidate acetaminophen, potentially increasing the proportion of the drug that is metabolized through the oxidative pathway, which can lead to the formation of a toxic metabolite. nih.gov

Studies have also identified polymorphisms in the UGT1A6 gene, such as UGT1A62* and UGT1A64*, that are associated with decreased acetaminophen metabolism. mdpi.com Individuals carrying these variant alleles may exhibit a longer half-life and increased exposure to the drug. mdpi.com Similarly, a polymorphism in the promoter region of the UGT1A9 gene (-118>insT) has been linked to a significant reduction in the clearance of acetaminophen to its glucuronide metabolite in neonates. nih.gov

These genetic variations can also contribute to ethnic and racial differences observed in acetaminophen metabolism. For example, some studies have reported that individuals of Chinese descent may have a lower capacity for glucuronidation compared to Caucasians. nih.gov

Sulfation is another critical pathway in acetaminophen metabolism, carried out by SULT enzymes. nih.gov While research into SULT gene polymorphisms and their effect on acetaminophen metabolism is not as extensive as for UGT genes, some studies have indicated their potential importance. frontiersin.org

For example, the SULT1A12* variant has been shown to have decreased enzymatic activity compared to the reference haplotype. frontiersin.org This reduced activity could potentially lead to an increased risk of acetaminophen-induced liver toxicity, as less of the drug is detoxified through the sulfation pathway. frontiersin.org Another study suggested that variants in the SULT1E1 gene might be associated with an increased likelihood of elevated liver enzymes in individuals taking high doses of acetaminophen. geneticlifehacks.com

Interactive Table: Genetic Polymorphisms Affecting Acetaminophen Metabolism

GenePolymorphismEffect on Acetaminophen MetabolismPotential Clinical Implication
UGT1A1 UGT1A128Reduced glucuronidation activity. nih.govIncreased risk of toxicity due to shunting to the oxidative pathway. nih.gov
UGT1A6 UGT1A62, UGT1A64Decreased glucuronidation, leading to longer drug half-life and increased exposure. mdpi.comPotential for accumulation and adverse effects.
UGT1A9 -118>insTReduced clearance to acetaminophen-glucuronide, particularly in neonates. nih.govIncreased drug exposure in specific populations.
SULT1A1 SULT1A12Decreased sulfation activity. frontiersin.orgPotential for increased risk of hepatotoxicity. frontiersin.org
SULT1E1 Not specifiedAssociated with elevated liver enzymes at high acetaminophen doses. geneticlifehacks.comIncreased susceptibility to liver injury.

Genetic Polymorphisms of Cytochrome P450 2D6 (CYP2D6) and Codeine Biotransformation

The analgesic effect of codeine is largely dependent on its conversion to morphine, a process almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netcpicpgx.orgcpicpgx.org The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to significant variability in enzyme activity and, consequently, in the clinical response to codeine. cpicpgx.orgnih.gov This genetic variability is a major determinant of both the efficacy and safety of codeine. researchgate.netcpicpgx.org

Based on their CYP2D6 genotype, individuals can be categorized into four main metabolizer phenotypes:

Ultra-rapid metabolizers (UMs): These individuals possess multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity. nih.govnih.gov This results in a more rapid and extensive conversion of codeine to morphine. nih.gov

Extensive metabolizers (EMs): Also referred to as normal metabolizers (NMs), these individuals have two functional copies of the CYP2D6 gene and exhibit expected, or "normal," rates of codeine metabolism. nih.govnih.gov

Intermediate metabolizers (IMs): These individuals have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 enzyme activity compared to EMs. nih.govnih.govyoutube.com

Poor metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene, leading to a lack of or significantly reduced enzyme activity. nih.govnih.gov

The biochemical basis for these phenotypes lies in the specific genetic variations within the CYP2D6 gene. These can include single nucleotide polymorphisms (SNPs), insertions, deletions, and gene duplications, which can alter the structure, function, or expression of the enzyme. cpicpgx.orgnih.gov An activity score system is often used to translate an individual's CYP2D6 diplotype (the combination of two alleles) into a predicted phenotype. nih.govcpicpgx.org

The CYP2D6 genotype directly influences the metabolic fate of codeine, determining the extent of its conversion to the active metabolite, morphine, and the alternative metabolite, norcodeine.

In ultra-rapid metabolizers , the enhanced CYP2D6 activity leads to a higher and faster formation of morphine from codeine. nih.govuspharmacist.com This can result in higher than expected plasma concentrations of morphine, increasing the risk of morphine-related toxicity, such as respiratory depression, even at standard codeine doses. nih.govnih.gov

Conversely, in poor metabolizers , the lack of functional CYP2D6 enzyme results in a significantly reduced or absent conversion of codeine to morphine. cpicpgx.orgnih.gov Consequently, these individuals may experience little to no analgesic effect from codeine, as they are unable to produce the active metabolite. researchgate.netuspharmacist.com

Intermediate metabolizers exhibit a reduced formation of morphine compared to extensive metabolizers, which may lead to a diminished analgesic response in some individuals. nih.govyoutube.com

The formation of norcodeine, an inactive metabolite, occurs through a different metabolic pathway (N-demethylation) and is less dependent on CYP2D6 activity. Therefore, the ratio of morphine to norcodeine can be a useful indicator of an individual's CYP2D6 metabolic phenotype.

Interactive Table: CYP2D6 Phenotypes and Their Impact on Codeine Metabolism

PhenotypeGenotypeCYP2D6 Enzyme ActivityMorphine Formation from CodeineClinical Implications
Ultra-Rapid Metabolizer (UM) Multiple functional alleles (e.g., gene duplication). nih.govnih.govIncreased. nih.govIncreased and faster. nih.govuspharmacist.comHigher risk of morphine toxicity. nih.govnih.gov
Extensive (Normal) Metabolizer (EM/NM) Two functional alleles. nih.govnih.govNormal. nih.govExpected rate. youtube.comStandard therapeutic response expected.
Intermediate Metabolizer (IM) One reduced-function and one non-functional allele, or two reduced-function alleles. nih.govnih.govyoutube.comDecreased. nih.govReduced. nih.govyoutube.comPotentially diminished analgesic effect. uspharmacist.com
Poor Metabolizer (PM) Two non-functional alleles. nih.govnih.govLittle to none. nih.govSignificantly reduced or absent. cpicpgx.orgnih.govLack of analgesic effect. researchgate.netuspharmacist.com

An individual's genetically determined CYP2D6 phenotype (genotype) may not always align with their actual metabolic capacity (phenotype) due to a phenomenon known as phenocopying. nih.gov Phenocopying occurs when a drug that inhibits the CYP2D6 enzyme is co-administered with a CYP2D6 substrate like codeine. nih.govnih.gov This inhibition can effectively "copy" the phenotype of a poor metabolizer, even in an individual with a genotype for extensive or ultra-rapid metabolism. nih.govresearchgate.net

Strong inhibitors of CYP2D6, such as certain antidepressants like bupropion, fluoxetine, and paroxetine, can significantly decrease the enzyme's activity. nih.govpharmgkb.org When taken concurrently with codeine, these inhibitors can block the conversion of codeine to morphine, leading to reduced analgesic efficacy, similar to what is observed in a genotypic poor metabolizer. nih.gov This drug-drug interaction can convert a genotypic normal metabolizer into a phenotypic poor metabolizer. nih.gov Moderate inhibitors can also reduce CYP2D6 activity, potentially converting a normal metabolizer to an intermediate metabolizer. nih.gov

This concept of phenocopying highlights the critical importance of considering not only an individual's genetic makeup but also their complete medication regimen when predicting their response to drugs metabolized by CYP2D6.

Implications of Genetic Variation on Combination Pharmacokinetics

The metabolism of codeine is critically dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. cpicpgx.orgscitechnol.com Codeine itself is a prodrug with weak affinity for μ-opioid receptors; its analgesic effects are primarily mediated by its O-demethylation to morphine, a potent opioid agonist. cpicpgx.orgcpicpgx.orgjvsmedicscorner.com This conversion is almost exclusively catalyzed by CYP2D6, accounting for approximately 5-10% of codeine's clearance in individuals with normal enzyme function. cpicpgx.org Consequently, an individual's CYP2D6 genotype is a major determinant of the rate and extent of morphine formation, directly impacting the pharmacokinetics of the active component of codeine therapy. cpicpgx.orgresearchgate.net

Genetic variations in the CYP2D6 gene, of which over 100 allelic variants are known, lead to distinct metabolic phenotypes. scitechnol.com These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (or normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov

Poor Metabolizers (PMs) possess two non-functional CYP2D6 alleles, leading to little or no enzyme activity. scitechnol.com In these individuals, the conversion of codeine to morphine is minimal, resulting in very low morphine concentrations and a lack of analgesic effect. scitechnol.comcpicpgx.org

Intermediate Metabolizers (IMs) have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity. cpicpgx.org This leads to reduced morphine formation compared to extensive metabolizers. cpicpgx.org

Extensive Metabolizers (EMs) have two fully functional alleles, representing the "normal" metabolic capacity. cpicpgx.org

Ultrarapid Metabolizers (UMs) carry multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity. wolterskluwer.com This results in a more rapid and complete conversion of codeine to morphine, leading to higher-than-expected serum morphine levels. rxlist.commayoclinic.org

The clinical implications of these genetic variations are substantial. While PMs may experience therapeutic failure, UMs are at an increased risk of morphine toxicity even at standard doses. cpicpgx.org

The pharmacokinetics of acetaminophen are also influenced by genetic polymorphisms, primarily in the UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the main metabolic pathway of glucuronidation. nih.govnih.gov Several UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, are involved in acetaminophen glucuronidation. nih.gov

The interplay of these genetic factors in both the CYP450 and UGT enzyme systems contributes to the wide spectrum of pharmacokinetic profiles observed in patients receiving acetaminophen and codeine phosphate (B84403) combination therapy. The presence of a particular CYP2D6 phenotype can dramatically alter the formation of morphine, while variations in UGT enzymes can affect the clearance of acetaminophen. This complex interaction underscores the importance of pharmacogenomic considerations in understanding inter-individual differences in response to this commonly used analgesic combination.

Table 1: Influence of CYP2D6 Genetic Polymorphisms on Codeine Metabolism

PhenotypeGenotype ExampleCYP2D6 Enzyme ActivityImpact on Codeine to Morphine Conversion
Ultrarapid Metabolizer (UM) Gene duplication (e.g., 1/1xN)IncreasedFaster and more complete conversion, leading to higher morphine levels. rxlist.com
Extensive Metabolizer (EM) Two normal function alleles (e.g., 1/1)NormalStandard conversion rate. cpicpgx.org
Intermediate Metabolizer (IM) One normal and one non-functional allele (e.g., 1/4) or two decreased function allelesDecreasedSlower conversion, leading to lower morphine levels than EMs. cpicpgx.org
Poor Metabolizer (PM) Two non-functional alleles (e.g., 4/4)Little to noneMinimal conversion, leading to negligible morphine levels. scitechnol.com

Table 2: Effect of UGT1A6 Variants on Acetaminophen Pharmacokinetics

UGT1A6 GenotypeEffect on Acetaminophen MetabolismPharmacokinetic Consequence
Homozygous or double-heterozygous for variant alleles (e.g., UGT1A62, UGT1A64) Decreased glucuronidation22.5% increase in half-life (t1/2) and a 22.8% increase in drug exposure (AUC). nih.gov
Wild-type Normal glucuronidationBaseline acetaminophen metabolism.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Simultaneous Quantification

Chromatographic methods are the cornerstone for the separation and quantification of acetaminophen (B1664979) and codeine phosphate (B84403), offering high resolution and sensitivity. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with UV, Mass Spectrometry, or Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the simultaneous determination of acetaminophen and codeine phosphate in pharmaceutical formulations and biological fluids. nih.govrjptonline.orgijpar.com These methods are valued for their accuracy, precision, and robustness. rjptonline.orgnih.gov

A common approach involves reversed-phase HPLC, frequently utilizing a C18 or C8 stationary phase. nih.govrjptonline.org The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A typical mobile phase might consist of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). rjptonline.orgijpar.com For instance, one method successfully employed a mobile phase of 0.1M sodium dihydrogen phosphate and acetonitrile (50:50 v/v) with a C18 column, achieving good separation and quantification. ijpar.com Another established method used a mixture of acetonitrile and phosphoric acid (pH 2.8) in a 35:65 (v/v) ratio with a C8 column. rjptonline.orgresearchgate.net

Detection is most commonly performed using a UV detector, with wavelengths typically set between 212 nm and 215 nm to simultaneously monitor both analytes. nih.govrjptonline.org Some methods also explore detection at 281 nm. brieflands.com HPLC methods have been developed for stability studies, capable of separating the parent compounds from potential degradation products like p-aminophenol, codeine N-oxide, and codeinone. nih.gov The versatility of HPLC also allows for its coupling with mass spectrometry (MS) for enhanced selectivity and sensitivity, particularly in complex matrices.

Validation studies for these HPLC methods consistently demonstrate excellent linearity over a wide concentration range, with high precision (RSD < 2%) and accuracy close to 100%. ijpar.com The limit of detection (LOD) for acetaminophen has been reported as 2.770 µg/ml and for codeine phosphate as 0.842 µg/ml in certain methods. ijpar.com

Table 1: Examples of HPLC Methods for this compound Analysis

Parameter Method 1 Method 2 Method 3
Stationary Phase C18 C8 µBondapack C8
Mobile Phase 0.1M NaH₂PO₄ (pH 3.5): Acetonitrile (50:50) ijpar.com Acetonitrile: Phosphoric acid (pH 2.8) (35:65) rjptonline.orgresearchgate.net 0.01M KH₂PO₄: Methanol: Acetonitrile: Isopropyl alcohol (420:20:30:30) nih.gov
Detection Wavelength Not Specified 212 nm rjptonline.orgresearchgate.net 215 nm nih.gov
Flow Rate Not Specified 1.0 mL/min rjptonline.orgresearchgate.net 1.0 mL/min nih.gov
Linearity Range (Acetaminophen) 150-450 µg/ml ijpar.com 3-600 µg/mL rjptonline.orgresearchgate.net 0.400-1500 µg/ml nih.gov
Linearity Range (Codeine Phosphate) 30-90 µg/ml ijpar.com 1-800 µg/mL rjptonline.orgresearchgate.net 0.300-30 µg/ml nih.gov
Analysis Time Not Specified < 8 min rjptonline.orgresearchgate.net Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the identification and quantification of acetaminophen and codeine metabolites, particularly in biological samples like blood and urine. oup.comnih.gov This technique combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it a "gold standard" for toxicological analysis. nih.gov

Due to the low volatility of the analytes, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. nyc.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms trimethylsilyl (B98337) (TMS) derivatives. Another approach involves using MTBSFTA to form t-butyldimethylsilyl derivatives. nyc.gov

In metabolite profiling studies, GC-MS can effectively separate and identify various metabolites. For instance, in postmortem material, GC-MS has been used to confirm the presence of paracetamol in combination with psychoactive substances like heroin, codeine, and morphine. nih.gov The technique is also adept at the simultaneous analysis of multiple opiates and their metabolites. oup.com The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity for targeted compounds.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.net This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. researchgate.net

UPLC systems are increasingly applied to the analysis of pharmaceutical compounds, including acetaminophen and codeine, to enhance sample throughput and reduce solvent consumption. researchgate.netthermofisher.cn For the analysis of this compound, scaling down a USP HPLC method to a UPLC format using a column with smaller particle size (e.g., 1.5 µm) can significantly reduce analysis time while maintaining or improving separation efficiency. thermofisher.cn The enhanced sensitivity of UPLC is particularly beneficial for the analysis of low-concentration analytes or when sample volume is limited. researchgate.net UPLC systems can be coupled with various detectors, including photodiode array (PDA) and mass spectrometry, for comprehensive analysis. researchgate.netelsevierpure.com

Table 2: Comparison of Conventional HPLC and UPLC

Feature High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm < 2 µm researchgate.net
Operating Pressure Lower Higher (up to 15,000 psi) researchgate.net
Analysis Time Longer Faster researchgate.net
Resolution Good Higher researchgate.net
Sensitivity Standard Enhanced researchgate.net
Solvent Consumption Higher Lower researchgate.netthermofisher.cn

Spectroscopic and Chemometric Approaches

Spectroscopic methods, often coupled with powerful data analysis techniques, provide alternative and complementary approaches for the analysis of this compound.

UV-Visible Spectroscopy with Chemometric Methods (e.g., PCA, ANN, PLSR)

UV-Visible spectroscopy is a simple and cost-effective technique; however, the significant spectral overlap of this compound makes their simultaneous determination by conventional spectrophotometry challenging. medcraveonline.com To overcome this limitation, chemometric methods such as Principal Component Analysis (PCA), Artificial Neural Networks (ANN), and Partial Least Squares Regression (PLSR) are employed. brieflands.com

These multivariate calibration techniques can resolve complex overlapping spectra by analyzing the entire spectral data range (e.g., 210-290 nm). brieflands.commedcraveonline.com For instance, a method combining PCA and ANN has been successfully developed for the simultaneous determination of acetaminophen and codeine in plasma samples. brieflands.com In this approach, PCA is used to reduce the dimensionality of the spectral data, and the resulting principal components are then used as input for an ANN model that correlates the spectral information to the concentrations of the analytes. brieflands.com Similarly, the classical least squares (CLS) method has been applied to full-spectrum UV-VIS data for the simultaneous quantification of both compounds in pharmaceutical preparations without prior separation. medcraveonline.com First-derivative spectroscopy has also been shown to be effective for resolving the spectra and enabling quantification. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques primarily used for the structural elucidation and characterization of molecules. slideshare.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. slideshare.netpsu.edu The IR spectrum of acetaminophen, for example, shows characteristic peaks corresponding to its functional groups, which can be compared to a standard to confirm its identity. psu.edu While primarily a qualitative tool, IR spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, has been explored for the qualitative determination of acetaminophen in pharmaceutical tablets. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds. slideshare.net It relies on the magnetic properties of atomic nuclei. High-resolution NMR has been instrumental in studying the metabolism of acetaminophen. nih.gov For instance, by using isotopically labeled (¹³C or ²H) acetaminophen, researchers can track the metabolic fate of the drug in vivo. nih.gov Such studies have provided insights into processes like deacetylation and reacetylation of the acetaminophen molecule. nih.gov Quantitative NMR (qNMR) has also emerged as a precise alternative to chromatographic methods for the quantification of active ingredients in pharmaceutical products, using an internal standard for accurate measurement. govst.edu

Electrochemical and Capillary Electrophoresis Methods

The simultaneous analysis of this compound in pharmaceutical and biological samples presents a challenge due to potential interferences and the need for high sensitivity and selectivity. Electrochemical methods and capillary electrophoresis have emerged as powerful analytical techniques for this purpose, offering rapid and efficient separations and determinations.

Electrochemical Methods

Electrochemical techniques are valued for their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization. nih.govnih.gov These methods are based on the electroactive nature of both acetaminophen and codeine, which can be oxidized at an electrode surface. nih.gov Various voltammetric and amperometric techniques have been developed, often employing chemically modified electrodes to enhance selectivity and sensitivity, and to overcome issues like electrode fouling.

The modification of electrode surfaces is a key area of research. Materials such as graphene, carbon nanotubes, metal nanoparticles, and conductive polymers are used to increase the electrode's surface area, facilitate electron transfer, and lower the overpotential required for the oxidation of the target analytes. mdpi.comtandfonline.com For instance, a graphene-CoFe2O4 nanocomposite modified carbon paste electrode has been successfully used for the ultrasensitive and simultaneous determination of acetaminophen and codeine. researchgate.net This sensor demonstrated low detection limits and was effective in both pharmaceutical and biological fluids. researchgate.net Similarly, electrodes modified with multi-walled carbon nanotubes have shown the ability to separate the oxidation peaks of acetaminophen, codeine, and even caffeine (B1668208), allowing for their simultaneous determination. nih.gov

The choice of supporting electrolyte and pH are critical parameters that are optimized to achieve the best separation of the voltammetric signals. nih.gov For example, a 0.05 mol L⁻¹ sulfuric acid solution was found to be the optimal supporting electrolyte for the simultaneous voltammetric analysis of acetaminophen, codeine, and caffeine using unmodified screen-printed electrodes. nih.gov

Electrode Type / ModifierAnalyte(s)TechniqueLimit of Detection (LOD)Linear RangeReference
Graphene–CoFe2O4 Nanocomposite Modified Carbon Paste ElectrodeAcetaminophen & CodeineSquare-Wave Voltammetry0.025 µM (Ac) / 0.011 µM (Cod)0.03 - 12.0 µM (for both) researchgate.net
Graphene Modified Glassy Carbon ElectrodeCodeineSquare Wave Voltammetry1.5 x 10⁻⁸ mol L⁻¹5x10⁻⁸ - 3x10⁻⁵ mol L⁻¹ researchgate.net
Unmodified Graphite Screen-Printed ElectrodesAcetaminophen, Codeine, CaffeineVoltammetry0.9 µM (ACP), 4.8 µM (COD), 6.3 µM (CAF)3-35 µM (ACP), 10-160 µM (COD & CAF) nih.gov
α-Bi2O3 Modified Glassy Carbon Paste ElectrodeAcetaminophenDifferential Pulse Voltammetry10 nM0.05 - 12.00 µM mdpi.com

Capillary Electrophoresis Methods

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent volumes, making it an attractive and environmentally friendly alternative to liquid chromatography. nih.gov Capillary zone electrophoresis (CZE) is the most common mode used for the analysis of acetaminophen and codeine. researchgate.netnih.gov The separation is based on the differential migration of charged analytes in an electric field within a narrow-bore fused-silica capillary. nih.gov

The optimization of separation conditions is crucial for successful analysis. Key parameters include the composition, concentration, and pH of the background electrolyte (BGE), the applied voltage, and the injection parameters. nih.govankara.edu.tr For instance, a CZE method was optimized using a phosphate buffer (20 mM, pH 6.8) and a voltage of 15 kV to achieve the separation of codeine and paracetamol in under 3 minutes. nih.gov Another study utilized a 25 mM phosphate buffer at pH 8.5 containing 10% methanol to separate paracetamol, caffeine, and codeine phosphate. ankara.edu.trresearchgate.net

Detection is typically performed using a UV detector. nih.gov The choice of wavelength is important for sensitivity; for example, 210 nm has been used for the simultaneous detection of paracetamol, caffeine, and codeine phosphate. mdpi.comankara.edu.tr The developed CE methods have demonstrated good linearity, precision, and low limits of detection (LOD) and quantification (LOQ), proving their suitability for quality control of pharmaceutical formulations. nih.govankara.edu.tr

Analyte(s)Separation Conditions (BGE, Voltage)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Codeine & Paracetamol20 mM Phosphate buffer (pH 6.8), 15 kV13.5 ng mL⁻¹ (Codeine), 340 ng mL⁻¹ (Paracetamol)Not Specified nih.gov
Paracetamol, Caffeine, Codeine Phosphate25 mM Phosphate buffer (pH 8.5) with 10% methanol, 27 kV0.263 µg mL⁻¹ (Cod-P), 0.724 µg mL⁻¹ (PAR), 0.533 µg mL⁻¹ (CAF)0.877 µg mL⁻¹ (Cod-P), 2.415 µg mL⁻¹ (PAR), 1.776 µg mL⁻¹ (CAF) ankara.edu.trresearchgate.net
Codeine, Orphenadrine, Promethazine, Scopolamine, Tramadol, Paracetamol20 mM β-alanine + 4 mM NaOH + 4 mM NaCl (pH 9.6)15 µM (Codeine)Not Specified mdpi.com

Bioanalytical Method Validation Principles for Research Samples

Bioanalytical method validation is the process of demonstrating that a specific analytical method used for the quantitative determination of analytes in a given biological matrix is suitable for its intended purpose. europa.euich.org This is a critical requirement for studies that support regulatory decisions, ensuring the reliability, quality, and consistency of the bioanalytical data. europa.euich.org The principles are outlined in international guidelines, such as the ICH M10 guideline, which is followed by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eueuropa.eufda.gov

The validation process involves evaluating several key parameters to characterize the performance of the method. ich.org These parameters ensure that the method is reliable and reproducible for the analysis of study samples. europa.euyoutube.com

Key Validation Parameters:

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. ich.orgnih.gov Selectivity demonstrates that the method can differentiate and quantify the analyte from other substances, including internal standards and potential interfering substances in the blank biological matrix. ich.orgeuropa.eu

Accuracy: This parameter measures the closeness of the mean test results obtained by the method to the true concentration of the analyte. nih.gov Accuracy is determined by analyzing replicate quality control (QC) samples of known concentrations and is expressed as the percentage of the nominal value. europa.eunih.gov

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: within-run (repeatability) and between-run (intermediate precision). europa.eunih.gov

Calibration Curve and Range: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. ich.org The range of the method is the interval between the upper and lower concentrations of the analyte in the sample (Upper and Lower Limits of Quantification, ULOQ and LLOQ) for which the method has been demonstrated to have suitable accuracy, precision, and linearity. nih.gov A minimum of five concentrations is typically recommended to assess linearity. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov The LLOQ serves as the lowest concentration on the standard curve. nih.gov

Stability: Stability evaluations are performed to ensure that the concentration of the analyte does not change during the entire period of sample handling and analysis. This includes evaluating the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability) and the stability of processed samples (e.g., autosampler stability). ich.orgyoutube.com

Dilution Integrity: This parameter ensures that diluting a sample with a concentration above the ULOQ does not affect the accuracy and precision of the measurement. europa.eu

Cross-validation: Cross-validation is required when two or more bioanalytical methods are used to generate data within the same study, ensuring that the data from different methods are comparable. nih.gov

The validation process can be categorized as full validation, partial validation, or cross-validation depending on the circumstances. ich.org Full validation is required for a new method or for significant changes to a validated method. Partial validation is sufficient for minor modifications to an already validated method. ich.org All validation activities and the application of the method to study samples must be thoroughly documented. ich.orgnih.gov

Validation ParameterDescriptionCommon Acceptance Criteria (for Chromatographic Methods)
AccuracyCloseness of determined value to the nominal concentration.Mean value should be within ±15% of the nominal value (±20% at LLOQ). europa.eu
PrecisionScatter between replicate measurements.Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). nih.gov
SelectivityNo significant interference at the retention time of the analyte and internal standard from endogenous matrix components.Response of interfering peaks should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard. ich.org
Calibration CurveRelationship between response and concentration.Correlation coefficient (r) should be >0.99. At least 75% of standards must meet accuracy criteria. nih.gov
Lower Limit of Quantification (LLOQ)Lowest standard on the calibration curve.Analyte response must be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. nih.gov
StabilityChemical stability of the analyte in the biological matrix under specific conditions.Mean concentrations of stability samples should be within ±15% of nominal concentrations. ich.org

Pre Clinical Research Models and in Vitro Investigations

In Vitro Receptor Binding and Functional Assays for Opioid Receptor Activity

In vitro assays are fundamental in pre-clinical research to determine the affinity, potency, and efficacy of a compound at its target receptors. For codeine, these assays focus on its interaction with opioid receptors.

Radioligand competition binding assays are a cornerstone for characterizing the interaction between a ligand and its receptor. giffordbioscience.comoncodesign-services.com These assays measure the ability of an unlabeled compound (the "competitor," e.g., codeine) to displace a radioactively labeled ligand from its receptor. giffordbioscience.comoncodesign-services.com The results are used to determine the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC₅₀), which can then be used to calculate the binding affinity (Kᵢ) of the competitor drug for the receptor. giffordbioscience.comnih.gov

Studies utilizing these assays have demonstrated that codeine possesses a weaker affinity for opioid receptors when compared to morphine. mdpi.com Research indicates that codeine preferentially binds to the µ-opioid receptor (MOR) over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). mdpi.com In comparative studies using rat brain membrane homogenates, codeine's affinity for the MOR was evaluated against other opioids and novel analogs. mdpi.com The introduction of a methoxy (B1213986) group or a sulfate (B86663) group at different positions on the codeine molecule can significantly alter binding affinity and potency, highlighting the structure-activity relationship of these compounds. mdpi.com

Table 1: Opioid Receptor Binding Affinity for Codeine

This table summarizes findings from various radioligand competition binding assays. Note that direct Kᵢ values for codeine are often presented in the context of comparative studies, and absolute values can vary based on experimental conditions (e.g., radioligand used, tissue source).

CompoundReceptor TargetAssay FindingSource
Codeineµ-opioid receptor (MOR)Weaker affinity compared to morphine; preferential binding to MOR. mdpi.com
Codeineδ-opioid receptor (DOR)Lower affinity than for MOR. mdpi.comnih.gov
Codeineκ-opioid receptor (KOR)Lower affinity than for MOR. mdpi.com
Morphineµ-opioid receptor (MOR)Higher affinity than codeine. mdpi.com

Beyond simple binding, functional assays are required to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. G-protein activation and β-arrestin recruitment assays provide this crucial information.

G-protein Activation Assays: The agonist-stimulated guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assay is a classic method to measure G-protein activation following receptor binding. nih.govmdpi.com Opioid receptors are G-protein coupled receptors (GPCRs), and agonist binding triggers the exchange of GDP for GTP on the G-protein α-subunit, initiating downstream signaling. researchgate.net Studies using [³⁵S]GTPγS binding have confirmed that codeine and its congeners stimulate µ- and δ-opioid receptor-mediated G-protein activation. nih.gov Research has shown that morphine produces a significantly greater maximal stimulation (efficacy) at the µ-receptor compared to codeine, by as much as two-fold. nih.gov Furthermore, congeners of codeine that are saturated at the 7,8 position, such as dihydrocodeine, have been found to be more efficacious than codeine in activating µ-receptors. nih.gov

β-arrestin Recruitment Assays: Ligand binding to a GPCR not only activates G-proteins but can also lead to the recruitment of β-arrestin proteins. nih.govfrontiersin.org This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. frontiersin.org Assays like NanoBiT® PPI and PathHunter® are used to monitor the interaction between the GPCR and β-arrestin in real-time in live cells. discoverx.com The kinetics of β-arrestin recruitment can differ between various agonists at the same receptor, leading to "biased agonism," where an agonist preferentially activates either the G-protein or β-arrestin pathway. nih.gov While specific β-arrestin recruitment data for codeine itself is less detailed in publicly available literature compared to morphine, the tools to investigate these pathways are well-established for opioid receptors. frontiersin.org

Enzyme Inhibition and Induction Studies in Cellular and Subcellular Systems (e.g., Liver Microsomes, Hepatocytes)

The metabolic pathways of both acetaminophen (B1664979) and codeine are critical determinants of their combined action and potential for altered effects. In vitro systems, such as human liver microsomes and hepatocytes, are invaluable for studying the enzymes involved and the potential for drug-drug interactions through inhibition or induction. nih.govnih.gov

Codeine Metabolism: Codeine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The O-demethylation of codeine to morphine is catalyzed by CYP2D6, while N-demethylation to norcodeine is catalyzed by CYP3A4. nih.gov Studies using human liver microsomes have shown that these two pathways can be selectively inhibited. nih.gov For instance, substrates of CYP2D6 (e.g., thioridazine, amitriptyline) preferentially inhibit the formation of morphine, whereas substrates of CYP3A4 (e.g., cyclosporine A, erythromycin) are potent inhibitors of norcodeine formation. nih.gov This in vitro inhibition corresponds well with in vivo interactions. nih.gov Furthermore, certain drugs like barbiturates are known inducers of CYP enzymes, which can increase the metabolism of codeine to its more potent metabolite, morphine. wikipedia.org

Table 2: Inhibition of Codeine Metabolism in Human Liver Microsomes

This table lists compounds that have been shown to inhibit the primary metabolic pathways of codeine in vitro.

PathwayMetabolite FormedCatalyzing EnzymeInhibitorsSource
O-demethylationMorphineCYP2D6Quinidine, Thioridazine, Amitriptyline, Metoprolol, Dextropropoxyphene nih.gov
N-demethylationNorcodeineCYP3A4Cyclosporine A, Midazolam, Erythromycin (B1671065), Troleandomycin nih.govnih.gov

Acetaminophen Metabolism: Acetaminophen is primarily metabolized in the liver through phase II conjugation reactions (glucuronidation and sulfation) to non-toxic metabolites. nih.govyoutube.com A smaller portion is oxidized by CYP enzymes, particularly CYP2E1 and CYP1A2 at toxic concentrations, to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). wikipedia.org In vitro studies using hepatocytes and liver microsomes are crucial for investigating the mechanisms of acetaminophen-induced hepatotoxicity. nih.govnih.gov These studies show that when phase II pathways are saturated or GSH stores are depleted, NAPQI covalently binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death. nih.govnih.gov Research in cellular systems has also shown that inhibiting CYP2E1 can mitigate acetaminophen-induced toxicity. nih.gov Conversely, induction of phase II enzymes can accelerate the detoxification of acetaminophen, reducing the amount metabolized by CYPs to form NAPQI. nih.gov

Mechanistic Studies in Animal Models (Focusing on Molecular/Cellular Alterations, not Efficacy/Safety Endpoints)

Animal models provide a systemic context to investigate the molecular and cellular changes induced by drug administration, distinct from simple efficacy or safety endpoints.

Studies in animal models have sought to understand how codeine affects brain chemistry. Research has identified the presence of endogenous codeine- and morphine-like immunoreactive compounds within the cell bodies, fibers, and terminals of neurons in various brain regions of rats, suggesting a physiological role for these alkaloids. nih.gov

More advanced neuroimaging techniques in human volunteers (which serve as a model for in vivo central nervous system effects) have provided insights into the acute neurochemical and functional alterations following codeine phosphate (B84403) administration. Using resting-state functional magnetic resonance imaging (fMRI) and ¹H-magnetic resonance spectroscopy (¹H-MRS), studies have identified significant changes one hour after administration. nih.gov These include alterations in the amplitude of low-frequency fluctuation (ALFF) in brain regions associated with the sensorimotor system, limbic system, and reward system. nih.govspandidos-publications.com Concurrently, metabolic changes were observed in the frontal lobes, with a significant increase in choline (B1196258) content and a decrease in inositol (B14025) content. nih.gov These findings indicate that codeine rapidly affects brain function and metabolism at a molecular level. spandidos-publications.com

The expression of drug-metabolizing enzymes is not static and can be altered by various factors, including drug-induced injury. Animal models are essential for studying these regulatory changes in a whole-organism context.

Studies in mice have demonstrated that acetaminophen-induced liver injury can significantly alter the expression and activity of several key cytochrome P450 enzymes. nih.gov Following the administration of acetaminophen at doses sufficient to cause liver injury, a significant decrease in the expression of multiple P450s at both the mRNA and protein levels was observed. nih.gov This effect was particularly noted in adult male mice, which were more susceptible to the initial injury. nih.gov These findings suggest a feedback mechanism where liver damage leads to a reduced capacity to metabolize other drugs, a critical consideration for combination therapies. The expression of genes for phase II enzymes like UGTs and SULTs is also a key area of investigation, as polymorphisms in these genes are known to affect acetaminophen metabolism. nih.gov

Table 3: Effect of Acetaminophen-Induced Liver Injury on P450 Expression in Mouse Liver

This table summarizes the observed changes in the expression of specific cytochrome P450 enzymes in mice following liver injury induced by acetaminophen.

EnzymeChange in mRNA ExpressionChange in Protein ExpressionChange in Enzymatic ActivitySource
CYP2E1DecreasedDecreasedDecreased nih.gov
CYP3A11DecreasedDecreasedDecreased nih.gov
CYP1A2DecreasedDecreasedDecreased nih.gov
CYP2C29DecreasedDecreasedDecreased nih.gov

Advanced Pharmaceutical Sciences and Formulation Research

Solid-State Chemistry of Active Pharmaceutical Ingredients (APIs)

The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance in drug development and manufacturing. These properties, including polymorphism and crystal structure, can significantly influence the stability, dissolution rate, and bioavailability of the final drug product.

Polymorphism and Amorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Amorphous forms, lacking a long-range ordered crystal lattice, generally show higher solubility and dissolution rates compared to their crystalline counterparts.

Acetaminophen (B1664979): Acetaminophen is known to exist in at least three polymorphic forms: monoclinic (Form I), orthorhombic (Form II), and a third form (Form III) which is unstable and difficult to produce. Form I is the most stable and commonly used form in pharmaceutical formulations. Form II is metastable and can convert to Form I. This conversion can be influenced by factors such as temperature and humidity. The differences in their crystal structures lead to variations in their physical properties, such as compressibility and dissolution rate.

Codeine Phosphate (B84403): Codeine phosphate can exist in various hydrated forms, including a sesquihydrate and a hemihydrate, which are stable at room temperature. rsc.org It also has two anhydrous forms. rsc.org The presence and stoichiometry of water molecules within the crystal lattice play a crucial role in determining the crystal structure and, consequently, the physical properties of the solid. rsc.org The different hydrated forms can impact the stability and processing of the API. For instance, codeine phosphate is a crystalline powder that is soluble in water and slightly soluble in ethanol. mdpi.com

Crystallography and Crystal Engineering

Crystallography is the science that examines the arrangement of atoms in crystalline solids. Through techniques like X-ray diffraction, the precise three-dimensional structure of a crystal can be determined. This information is vital for understanding the relationship between structure and properties.

Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties. This can involve the formation of co-crystals, where two or more different molecules are held together in the same crystal lattice by non-covalent interactions.

Acetaminophen Co-crystals: Research has explored the formation of co-crystals of acetaminophen with other molecules to modify its physical properties. For example, a co-crystal of acetaminophen and 2,4-pyridinedicarboxylic acid has been reported. nih.gov This co-crystal exhibited a red color, unlike the white color of the individual components, and structural analysis revealed the presence of the co-former in a zwitterionic form. nih.gov Such modifications can influence solubility and bioavailability.

Dissolution and Absorption Science (In Vitro Models)

In vitro dissolution testing is a critical tool used to predict the in vivo performance of a drug product. It measures the rate and extent to which the API dissolves from a dosage form under specified conditions. This is particularly important for oral solid dosage forms, as dissolution is often the rate-limiting step for drug absorption.

For the combination of acetaminophen and codeine phosphate, dissolution testing is used to ensure that both APIs are released from the dosage form in a consistent and predictable manner. The U.S. Food and Drug Administration (FDA) provides guidance on dissolution testing methods for this compound tablets. fda.gov

In Vitro Dissolution of this compound Tablets: Comparative dissolution testing is conducted on multiple dosage units of both the test and reference products. fda.gov The dissolution profiles are then compared to assess bioequivalence. For some strengths of this compound tablets, an in vivo bioequivalence study may be waived if the in vitro dissolution profiles are comparable to the reference product. fda.gov

A study on the absorption of acetaminophen from two different tablet formulations showed that while there were no significant differences in the rate and extent of absorption in vivo, the in vivo absorption did not significantly correlate with the in vitro dissolution performance in water. tmu.edu.tw This highlights the complexity of in vivo-in vitro correlations and the need for well-designed dissolution methods that can better predict in vivo behavior.

Another in vitro study focused on the dissolution of acetaminophen in overdose situations. dissolutiontech.com This research utilized a model to understand how different formulations release acetaminophen at high doses, observing that at higher doses, the release was slower and less extensive. dissolutiontech.com

Table 1: In Vitro Dissolution Data for Immediate-Release Acetaminophen Tablets

Time (minutes)% Acetaminophen Released (Mean ± SD)
1089.8 ± 1.4
60100.9 ± 0.9 (in FaSSIF-V2 buffer)

Data adapted from an in vitro dissolution study. dissolutiontech.com

Degradation Kinetics and Pathway Elucidation

Understanding the degradation kinetics and pathways of APIs is essential for ensuring the safety and efficacy of a drug product throughout its shelf life. This involves identifying the degradation products, determining the rate at which the API degrades under various conditions, and elucidating the chemical reactions involved.

Degradation of Acetaminophen: The primary degradation pathway for acetaminophen is hydrolysis to p-aminophenol. This reaction can be influenced by pH and temperature. The degradation of acetaminophen has been studied using various methods, including electrochemical oxidation. mdpi.com Studies have shown that the degradation rate increases with higher current densities and is faster at lower pH values. mdpi.com

Advanced oxidation processes (AOPs) have also been investigated for the degradation of acetaminophen. rsc.orgresearchgate.net These studies have identified several degradation by-products, including hydroquinone, 1,4-benzoquinone, and various carboxylic acids. rsc.orgresearchgate.net

Metabolism of Acetaminophen: In the body, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. nih.gov A minor portion is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (B108866). nih.gov

Degradation of Codeine: Codeine is susceptible to oxidation. The stability of codeine phosphate in formulations is a key consideration.

Metabolism of Codeine: Codeine is metabolized in the liver to various metabolites, including morphine and codeine-6-glucuronide (B1240514). The O-demethylation of codeine to morphine is catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in the rate of morphine formation, which can affect the analgesic efficacy and potential for adverse effects. nih.gov

Emerging Research Directions

Integration of Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate interactions between drug molecules and their biological targets at an atomic level. ijnrd.org For the acetaminophen (B1664979) and codeine phosphate (B84403) combination, these in silico approaches are providing profound insights into their binding affinities and mechanisms.

Molecular docking, a key computational technique, is used to predict how acetaminophen and its metabolites, as well as codeine and its active metabolite morphine, bind to their respective receptors. ijnrd.org For instance, docking studies have been employed to investigate the interaction of paracetamol (acetaminophen) with cyclooxygenase (COX) enzymes, such as COX-1 and COX-2. ijnrd.org These studies help to visualize and analyze the binding modes, identifying crucial interactions like hydrogen bonds and hydrophobic contacts that stabilize the drug-receptor complex. ijnrd.org Research has identified key amino acid residues, such as Ser530, Tyr385, and Arg120 in the COX-2 active site, that are critical for paracetamol's binding orientation. ijnrd.org

Beyond simple docking, more advanced computational methods consider the dynamic nature of both the ligand and the receptor. nih.gov Techniques like molecular dynamics simulations can model the conformational changes that occur upon binding and the role of solvent molecules, providing a more accurate calculation of binding free energies. nih.gov These computational models are essential for understanding not just the primary analgesic targets but also the molecular basis of off-target effects and metabolic pathways. For example, docking studies have also explored paracetamol's interactions with cytochrome P450 enzymes, which is crucial for understanding its metabolism. ijnrd.org The ultimate goal of this research is to use the detailed molecular knowledge gained to design novel analgesic compounds with improved efficacy and a better side-effect profile. ijnrd.orgnih.gov

Systems Pharmacology Approaches to Multi-Component Drug Research

The physiological effect of a multi-component drug like acetaminophen and codeine phosphate is not merely the sum of its parts but the result of complex interactions within a network of biological systems. Systems pharmacology aims to understand these emergent properties by integrating data from genomics, proteomics, and metabolomics with pharmacokinetic and pharmacodynamic models. nih.govresearchgate.net

This approach is particularly valuable for understanding the variability in drug response. By integrating 'omics' data, researchers can build models that account for genetic variations in metabolic enzymes or receptors, which can significantly alter a patient's response to the drug. researchgate.net The developing field of "pharmacophenomics" seeks to systematically link these complex molecular variations (genome, proteome, metabolome) to observable clinical phenotypes, providing a powerful platform for refining multi-component drug research and personalizing therapy. researchgate.net

Advancements in Bioanalytical and Imaging Techniques for Mechanistic Studies

Progress in understanding the detailed mechanisms of this compound relies heavily on the development of sophisticated bioanalytical and imaging technologies. These tools allow for the sensitive detection and quantification of the parent drugs, their metabolites, and the downstream biomarkers of their activity in biological systems.

Advanced analytical methods are crucial for accurately measuring drug concentrations in complex matrices like plasma and urine. mdpi.com Techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), provide the specificity and sensitivity needed to distinguish between codeine and its metabolites or to quantify acetaminophen and its glucuronide and sulfate (B86663) conjugates. mdpi.com Electrochemical methods, using instruments like boron-doped diamond film electrodes, have also emerged as rapid and sensitive techniques for the determination of codeine. mdpi.com

On the imaging front, new technologies are enabling researchers to visualize the effects of these drugs at the cellular and tissue level. For instance, artificial intelligence (AI)-assisted digital pathology is being used to analyze and quantify drug-induced tissue changes. mdpi.com In preclinical studies, Mask Region-based Convolutional Neural Network (Mask R-CNN) algorithms have been successfully applied to automatically detect and predict acute hepatic injury lesions induced by acetaminophen in tissue slides, offering a more objective and efficient analysis than traditional methods. mdpi.com Furthermore, the identification of mechanistic biomarkers, such as specific proteins released from damaged cells, provides a window into the underlying processes of drug action and toxicity, which can be measured in blood samples to monitor patient responses. nih.gov

Exploration of Novel Mechanisms of Action for Analgesia Beyond Current Paradigms

While the primary mechanisms of acetaminophen and codeine are relatively well-known, research continues to uncover novel pathways that contribute to their analgesic effects. This exploration beyond established paradigms is revealing a more complex and nuanced picture of how these drugs alleviate pain.

For acetaminophen, research has significantly shifted from the simple idea of central COX enzyme inhibition. nih.govnih.gov A major area of investigation focuses on its primary metabolite, AM404 (N-arachidonoylphenolamine). nih.gov This compound is formed in the brain and spinal cord and is believed to be a key mediator of acetaminophen's analgesic properties. nih.govnih.gov Evidence suggests that AM404 acts on the transient receptor potential vanilloid 1 (TRPV1) receptors and the cannabinoid 1 (CB1) receptors, which are critical components of the pain signaling pathway. nih.gov The activation of these receptors, particularly in the spinal dorsal horn, appears to be a significant mechanism for acetaminophen-induced analgesia. nih.govnih.gov

Beyond the endocannabinoid system, other neurotransmitter systems are also implicated. Studies suggest that acetaminophen's effects involve interactions with the serotonergic descending inhibitory pathways. researchgate.netpainphysicianjournal.com The analgesic action may be linked to an increase in serotonin (B10506) (5-HT) levels in the central nervous system and the modulation of various 5-HT receptor subtypes. painphysicianjournal.com Additionally, interactions with nitric oxide pathways are being explored as another potential contributor to its mechanism. researchgate.net This growing understanding of multiple, interlinked mechanisms may lead to the development of more targeted analgesic therapies. painphysicianjournal.com

Personalized Pharmacogenomics as a Research Paradigm for Drug Response Variability

The clinical reality that patients respond differently to the same medication is a major focus of modern pharmacology. Personalized pharmacogenomics is a research paradigm that aims to explain and predict this variability based on an individual's genetic makeup. researchgate.netmdpi.com This approach is particularly relevant for the this compound combination, where genetic polymorphisms can dramatically influence both efficacy and safety.

A critical focus of pharmacogenomic research for this combination is the cytochrome P450 enzyme system. Codeine itself is a prodrug with weak opioid receptor affinity; its analgesic effect is primarily dependent on its conversion to morphine by the CYP2D6 enzyme. nih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes. "Poor metabolizers," who have little to no CYP2D6 function, may experience little to no pain relief from codeine. nih.gov Conversely, "ultra-rapid metabolizers" can convert codeine to morphine more quickly and completely, leading to a higher risk of toxicity.

Similarly, the metabolism of acetaminophen is influenced by genetic variability in the UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzyme families, which are responsible for its primary, non-toxic metabolic pathways. nih.gov Variations in these genes can affect the rate of clearance and potentially influence the proportion of the drug that is shunted towards the CYP-mediated pathway that produces the reactive metabolite NAPQI. nih.gov By identifying these genetic variants, pharmacogenomics offers the potential to tailor drug choice and dosage to individual patients, maximizing therapeutic benefit while minimizing risk. mdpi.comnih.gov This research is a crucial step towards a future of truly personalized pain medicine. nih.gov

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying acetaminophen and codeine phosphate in pharmaceutical formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection. Prepare standard solutions of USP-grade this compound. For acetaminophen, calculate concentration using peak response ratios (rU/rSr_U/r_S) against the standard, adjusted for dilution factors. For codeine phosphate, account for molecular weight differences between hemihydrate and anhydrous forms (Mr1/Mr2=406.37/397.37Mr1/Mr2 = 406.37/397.37) in calculations . Dissolution testing should employ 0.01 N hydrochloric acid, with acceptance criteria ≥75% dissolution within 30 minutes .

Q. How do dosage ratios of this compound impact analgesic efficacy in post-operative pain models?

  • Methodological Answer : Compare adjusted SPID6 (Sum of Pain Intensity Difference) and TOTPAR6 (Total Pain Relief) metrics across dosage combinations. For example, acetaminophen 650 mg + codeine 60 mg yields SPID6 = 3.7 and TOTPAR6 = 7.2, outperforming lower ratios (e.g., 300 mg + 30 mg). Use randomized, double-blind trials with placebo controls to isolate drug effects .

Q. What safety protocols are critical in preclinical studies assessing respiratory depression risks?

  • Methodological Answer : Monitor respiratory rate and arterial blood gases in animal models (e.g., rodents) during dose titration. Establish dose-response curves for codeine-induced respiratory depression, accounting for CYP2D6 polymorphism effects. Include naloxone as a rescue agent .

Advanced Research Questions

Q. How do CYP2D6 and CYP3A4 inhibitors/inducers alter codeine metabolism, and how should this inform clinical trial design?

  • Methodological Answer :

  • Inhibitors (e.g., fluoxetine) : Reduce codeine-to-morphine conversion, decreasing analgesia. Measure plasma morphine levels via LC-MS/MS and adjust doses if inhibitors are co-administered.
  • Inducers (e.g., rifampin) : Accelerate codeine clearance, risking withdrawal. Monitor opioid withdrawal scales (e.g., Clinical Opiate Withdrawal Scale) and titrate doses upward.
  • Incorporate genotyping for CYP2D6 ultra-rapid metabolizers in trial exclusion criteria .

Q. What statistical approaches resolve contradictions in efficacy data between acetaminophen/codeine combinations and other analgesics?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity across studies. Use subgroup analysis to isolate factors like dosage, patient age, and CYP2D6 phenotype. For example, Bayesian network meta-analysis can rank combinations by efficacy (e.g., acetaminophen/codeine vs. ibuprofen/oxycodone) while adjusting for confounding variables .

Q. How can impurity profiling (e.g., 4-aminophenol) in acetaminophen formulations impact toxicological assessments?

  • Methodological Answer : Quantify 4-aminophenol via HPLC with electrochemical detection, adhering to USP〈227〉 limits (≤50 ppm). Correlate impurity levels with hepatotoxicity in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent models). Use accelerated stability studies (40°C/75% RH) to predict degradation pathways .

Methodological Considerations for Data Presentation

  • Structural Data : Use IUPAC nomenclature for chemical formulas (e.g., codeine phosphate hemihydrate: C18H21NO3H3PO412H2OC_{18}H_{21}NO_3·H_3PO_4·\frac{1}{2}H_2O) and include chromatograms with annotated peaks .
  • Statistical Reporting : Report confidence intervals (95% CI) for efficacy metrics and apply Bonferroni correction for multiple comparisons in post-hoc analyses .

Ethical and Regulatory Compliance

  • Abuse Liability Studies : Use conditioned place preference (CPP) assays in rodents to quantify codeine’s reinforcing effects. Compare against positive controls (e.g., morphine) and include tamper-resistant formulations in abuse-deterrent research .
  • Pediatric Contraindications : Exclude subjects <12 years in trials due to fatal respiratory depression risks, particularly post-tonsillectomy. Use alternative analgesics (e.g., ibuprofen) in pediatric cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.